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Compound of Interest

Compound Name: GLPG-3221

Cat. No.: B12423781

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR)
for GLPG-3221, a potent C2 corrector of the Cystic Fibrosis Transmembrane Conductance
Regulator (CFTR) protein. Developed through a collaboration between Galapagos and AbbVie,
GLPG-3221 is a key component of a triple-combination therapy aimed at treating cystic fibrosis
(CF) in patients with the F508del mutation.[1] This document details the quantitative SAR data,
experimental methodologies, and relevant biological pathways to support ongoing research
and development in the field of CFTR modulators.

Introduction to GLPG-3221 and its Mechanism of
Action

Cystic fibrosis is a genetic disorder resulting from mutations in the CFTR gene, with the
F508del mutation being the most prevalent. This mutation leads to the misfolding and
subsequent degradation of the CFTR protein, preventing its proper trafficking to the cell surface
and impairing ion transport. GLPG-3221 functions as a C2 corrector, a class of small molecules
that aid in the conformational stabilization of the misfolded F508del-CFTR protein.[1] This
action facilitates its processing and transport to the cell membrane. As part of a triple-
combination therapy, GLPG-3221 works synergistically with a C1 corrector and a potentiator to
restore the function of the CFTR channel.[1]
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Structure-Activity Relationship (SAR) of the
Pyrrolidine Core

The discovery of GLPG-3221 involved the optimization of a novel pyrrolidine series. The
following tables summarize the key structure-activity relationships, highlighting the impact of
substitutions at various positions on the pyrrolidine scaffold.

Compoun EC50
R1 R2 R3 R4 R5
d (nM)
1 H H H H H >10000
2 CH3 H H H H 250
3 H CH3 H H H 800
4 H H CH3 H H 1500
5 F H H H H 450
6 o] H H H H 600
GLPG-
CH3 H H H H 105
3221

The o-tolyl substitution at the C5 position was identified as optimal for potency.

Table 2: Modifications of the Pyrrolidine C3-tert-Butyl

Group
Compound R-group at C3 EC50 (nM)
7 Isopropyl 520
8 Cyclohexyl 310
9 Phenyl >1000
GLPG-3221 tert-Butyl 105
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The tert-butyl group at the C3 position provided the best balance of potency and metabolic

stability.
Compound N1-Acyl Group EC50 (nM)
10 Benzoyl 950
11 Acetyl >5000
12 Tetrahydrofuran-2-carbonyl 220
S)-Tetrahydropyran-2-
GLPG-3221 ®) yaropy 105

carbonyl

The (S)-tetrahydropyran-2-carbonyl moiety at the N1 position was found to be crucial for
optimal activity.

ble 4: Modificati 1l idine Ri

Compound R6 R7 EC50 (nM)
13 H H 1200

14 OCH3 H 350

15 H CF3 280
GLPG-3221 OCH3 CF3 105

The combination of a 2-methoxy and a 5-trifluoromethyl substitution on the pyridine ring
significantly enhanced potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of
GLPG-3221.

In Vitro CFTR Correction Assay (EC50 Determination)
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This assay quantifies the ability of a compound to rescue the trafficking of F508del-CFTR to the
cell surface in a recombinant cell line.

e Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR with a halide-
sensitive Yellow Fluorescent Protein (YFP) tag are cultured to confluence in 96-well plates.

e Compound Incubation: Cells are incubated with varying concentrations of the test compound
(from 1 nM to 30 uM) for 24 hours at 37°C to allow for CFTR correction.

e YFP Quenching Assay: The cell plate is transferred to a fluorescence plate reader. The
assay buffer containing a low chloride concentration is replaced with a high iodide
concentration buffer.

o CFTR Activation: CFTR channels are activated by the addition of a cocktail containing
forskolin (10 uM) and genistein (50 uM).

o Data Acquisition: The rate of YFP quenching due to iodide influx through the corrected CFTR
channels is measured over time.

o Data Analysis: The initial rate of fluorescence quenching is plotted against the compound
concentration, and the EC50 value is determined using a four-parameter logistic fit.

Pharmacokinetic (PK) Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic parameters of GLPG-
3221 in rats.[2]

e Animal Model: Male Sprague-Dawley rats are used for the study.
e Dosing:

o Intravenous (IV): A cohort of rats receives a single 1V bolus dose of GLPG-3221 (1 mg/kg)
in a suitable vehicle (e.g., 5% DMSO, 10% Solutol HS 15, 85% saline).[2]

o Oral (PO): Another cohort receives a single oral gavage dose of GLPG-3221 (1 mg/kg) in
a suitable vehicle.[2]
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e Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083,
0.25,0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.

o Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

e Bioanalysis: The concentration of GLPG-3221 in the plasma samples is quantified using a
validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

e Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-
compartmental analysis to determine key PK parameters such as clearance (Cl), half-life
(t1/2), and oral bioavailability (F%).[2]
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Caption: Mechanism of action of GLPG-3221 in correcting F508del-CFTR trafficking.
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GLPG-3221 Drug Discovery Workflow
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Caption: The drug discovery workflow leading to the identification of GLPG-3221.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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